2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-
CAS No.:
Cat. No.: VC14576718
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18) |
| Standard InChI Key | NQAKLIGQCZLYKC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)C |
Introduction
Chemical Structure and Nomenclature
2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl- (IUPAC name: N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine) features a benzoxazole core—a fused bicyclic system comprising a benzene ring and an oxazole moiety. The oxazole ring is substituted with an amine group at position 2, which is further functionalized with a 4-ethylphenyl group. A methyl group occupies position 5 of the benzene ring (Figure 1). This substitution pattern influences electronic distribution, solubility, and intermolecular interactions, rendering the compound distinct from simpler benzoxazole derivatives .
Key structural features:
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Benzoxazole core: Provides aromatic stability and π-π stacking potential.
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N-(4-ethylphenyl) group: Introduces steric bulk and electron-donating effects via the ethyl substituent.
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5-Methyl group: Enhances lipophilicity and may modulate metabolic stability.
Synthesis and Optimization
Iodine-Mediated Cyclization
A widely applicable method for synthesizing N-aryl-2-benzoxazolamines involves the reaction of 2-aminophenols with aryl isothiocyanates, followed by iodine-mediated oxidative cyclization . For the target compound, this approach would require:
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Step 1: Condensation of 5-methyl-2-aminophenol with 4-ethylphenyl isothiocyanate in tetrahydrofuran (THF) to form a thiourea intermediate.
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Step 2: Oxidative desulfurization using iodine (2 equivalents) and pyridine (2 equivalents) to yield the benzoxazolamine .
Challenges and yields:
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Electron-donating groups (e.g., ethyl) on the aryl isothiocyanate reduce reaction efficiency due to decreased thiourea acidity and carbodiimide electrophilicity . Analogous substrates with methyl groups achieved yields of 28–56% , suggesting moderate yields (~40–50%) for the target compound.
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Solvent optimization is critical: THF maximizes yield (85% for N-phenyl analogs), while dimethyl sulfoxide or ethanol reduces efficiency .
BF3·Et2O-Catalyzed Cyclization
An alternative route employs BF3·Et2O to catalyze the cyclization of O-aminophenols with N-chlorothiosuccinimide (NCTS) . Adapting this method:
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Step 1: React 5-methyl-2-aminophenol with NCTS in 1,4-dioxane under reflux.
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Step 2: Quench with NaHCO3 and purify via ethyl acetate extraction .
Comparison of methods:
Physicochemical Properties
Spectroscopic Characterization
Data extrapolated from structurally similar N-aryl-2-benzoxazolamines :
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IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=N stretch), ~3380 cm⁻¹ (N-H stretch), and 745 cm⁻¹ (aromatic C-H bending).
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1H NMR (DMSO-d6):
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δ 10.8–11.0 ppm: N-H proton (singlet).
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δ 7.4–7.6 ppm: Aromatic protons from benzoxazole and 4-ethylphenyl groups.
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δ 2.6 ppm: Quartet (J = 7.5 Hz) from ethyl group -CH2-.
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δ 2.3 ppm: Singlet from 5-methyl group.
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Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to aromaticity and amine functionality. Limited water solubility (<1 mg/mL).
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via oxazole ring opening.
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate antiproliferative effects against cancer cells. Modifications with electron-donating groups (e.g., methyl) improve activity by enhancing cellular uptake . In silico models predict moderate activity for the target compound against colorectal carcinoma (IC50 ~20 µM).
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